molecular formula C24H24N2OS B431531 3-(2-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

3-(2-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B431531
M. Wt: 388.5g/mol
InChI Key: IBHXRMRCYFSUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one involves multiple steps and specific reaction conditions. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by a gold (I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

Scientific Research Applications

2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The quinazoline core is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways . This interaction can modulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(methylsulfanyl)-3-(2-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)-4(3H)-one stands out due to its unique spiro structure and the presence of both methylsulfanyl and methylphenyl groups. Similar compounds include other quinazoline derivatives, such as 2-methoxyphenyl isocyanate and quinazoline compounds synthesized from the condensation of α-keto acid and 2-aminobenzylamine . These compounds also exhibit diverse biological activities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C24H24N2OS

Molecular Weight

388.5g/mol

IUPAC Name

3-(2-methylphenyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C24H24N2OS/c1-16-9-3-6-12-19(16)26-22(27)20-21(25-23(26)28-2)18-11-5-4-10-17(18)15-24(20)13-7-8-14-24/h3-6,9-12H,7-8,13-15H2,1-2H3

InChI Key

IBHXRMRCYFSUIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC

Origin of Product

United States

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